One of the most studied properties of Hymenialdisine is its ability to inhibit cell cycle progression. It achieves this by targeting enzymes called cyclin-dependent kinases (CDKs) (), which play a crucial role in regulating cell division. Studies have shown that Hymenialdisine specifically inhibits Chk1 (checkpoint kinase 1) (), a protein involved in DNA damage repair and cell cycle arrest. This suggests that Hymenialdisine might be useful in studying cancer cell proliferation, as uncontrolled cell division is a hallmark of the disease.
Due to its cell cycle inhibition properties, Hymenialdisine is being explored as a potential lead compound in cancer drug discovery. Researchers are investigating how its structure can be modified to create synthetic analogs with improved potency and specificity. () This research holds promise for developing novel cancer therapies with fewer side effects.
Hymenialdisine is also a valuable tool in the field of marine natural product research. Studying its chemical structure and biological activity helps scientists understand the diverse range of bioactive compounds produced by marine organisms. This knowledge can be used to identify other potentially useful natural products with applications in medicine and other fields. ()
Hymenialdisine is a bromopyrrole alkaloid originally isolated from marine sponges, specifically Axinella verrucosa and Acantella aurantiaca. Its chemical formula is , and its structure was elucidated through X-ray crystallography. This compound exhibits a unique bicyclic structure that contributes to its biological activity and potential therapeutic applications .
Hymenialdisine has demonstrated significant biological activity, particularly as an inhibitor of proinflammatory cytokines. It effectively inhibits cytokines such as interleukin-1, interleukin-6, interleukin-8, and nitric oxide across various cell lines. This inhibition occurs through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses . Furthermore, hymenialdisine has been identified as a potent inhibitor of several kinases, including cyclin-dependent kinases and glycogen synthase kinase 3 beta .
The synthesis of hymenialdisine can be achieved through multiple approaches:
Hymenialdisine is primarily investigated for its potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit cytokine production. Additionally, its kinase inhibitory properties suggest possible roles in cancer therapy and other conditions where kinase activity is dysregulated . The compound's derivatives are also being explored for their efficacy in various biomedical applications.
Research indicates that hymenialdisine interacts with several molecular targets, particularly kinases involved in cell cycle regulation and inflammatory pathways. The ability to inhibit these targets positions hymenialdisine as a candidate for further development in drug discovery aimed at treating diseases characterized by excessive inflammation or abnormal cell proliferation .
Similar compounds to hymenialdisine include:
Hymenialdisine's unique bicyclic structure and specific bromination distinguish it from other similar compounds. Its potent inhibition of both cytokines and various kinases sets it apart as a versatile candidate for therapeutic applications in inflammation-related conditions and cancer treatments.
The exploration of hymenialdisine and its analogs continues to reveal insights into their mechanisms of action and potential clinical uses, making it a significant focus within natural product chemistry and pharmacology .
Hymenialdisine belongs to the pyrrole-imidazole alkaloid family and possesses the molecular formula C₁₁H₁₀BrN₅O₂ [1] [2] [3]. The compound exhibits a molecular weight of 324.13 grams per mole, with a monoisotopic mass of 323.001787 Daltons [1] [2]. The presence of bromine in the molecular structure is confirmed by the characteristic isotope pattern in mass spectrometry, showing peaks at mass-to-charge ratios of 324.1 and 326.0 in a 1:1 ratio, consistent with the natural abundance of bromine isotopes [4].
Hymenialdisine features a structurally unique bicyclic system comprising a pyrrolo[2,3-c]azepine ring system fused with a 2-aminoimidazol-4-one moiety [5] [6]. The compound contains several distinctive functional groups including a pyrrole ring, an azepine ring, an imidazole ring, and two carbonyl groups. The pyrrole ring bears a bromine substituent at position 2 (C-2), which distinguishes hymenialdisine from its debrominated analog, debromohymenialdisine [4] [7].
The complete International Union of Pure and Applied Chemistry name for hymenialdisine is (4Z)-4-(2-amino-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one [1] [3]. The molecule exists predominantly in the Z-configuration about the exocyclic double bond connecting the imidazole and pyrrolo-azepine systems [8] [9].
Hymenialdisine exhibits several important physicochemical properties that influence its biological activity and pharmaceutical potential. The compound demonstrates a computed partition coefficient (XLogP3-AA) of -0.7, indicating moderate hydrophilicity [1] [10]. This property contributes to its solubility characteristics and cellular uptake mechanisms.
The molecular architecture of hymenialdisine includes four hydrogen bond donor sites and three hydrogen bond acceptor sites, with zero rotatable bonds, reflecting its rigid structural framework [1] [10]. The compound displays limited solubility in water but shows good solubility in dimethyl sulfoxide, with reported solubility up to 10 millimolar concentrations [11] [12]. For storage and handling, hymenialdisine requires protection from light and inert atmosphere conditions, maintaining stability for at least two years when stored at -20°C [12] [13].
Comprehensive spectroscopic analysis has been employed to characterize the structure of hymenialdisine. Ultra-violet spectroscopy reveals characteristic absorption maxima at 347, 268, 231, and 207 nanometers in methanol, reflecting the extended conjugated system within the molecule [4]. These absorption bands correspond to electronic transitions within the pyrrolo-azepine and imidazole chromophores.
Proton nuclear magnetic resonance spectroscopy conducted in trifluoroacetic acid-d₁ at 500 megahertz provides detailed structural information. Key diagnostic signals include a singlet at 6.63 parts per million assigned to H-3 of the pyrrole ring, broad multiplets at 3.69 and 3.60 parts per million corresponding to H-8 and H-9 of the azepine ring respectively [4]. Carbon-13 nuclear magnetic resonance spectroscopy at 125 megahertz reveals characteristic chemical shifts for the carbonyl carbons at 163.1 and 162.0 parts per million (C-6 and C-12 respectively), confirming the presence of the lactam functionalities [4].
Mass spectrometry analysis using electrospray ionization provides molecular ion peaks at mass-to-charge ratios of 324.1 and 326.0 for the protonated molecular ion [M+H]⁺, displaying the characteristic 1:1 isotope pattern expected for brominated compounds [4]. High-resolution mass spectrometry confirms the exact molecular composition, supporting the proposed molecular formula.
The three-dimensional structure of hymenialdisine has been definitively established through X-ray crystallography studies [5] [6]. These crystallographic investigations revealed the precise stereochemical arrangement of the molecule, confirming the Z-configuration about the exocyclic double bond and the spatial relationship between the pyrrolo-azepine and imidazole ring systems.
The crystal structure demonstrates the planar nature of the pyrrolo-azepine system and the specific orientation of the imidazole ring relative to this bicyclic framework. These structural details have been crucial for understanding the binding interactions of hymenialdisine with various protein kinase targets [14]. The crystallographic data provides precise bond lengths, bond angles, and torsional angles that are essential for computational modeling studies and structure-activity relationship analyses.
Hymenialdisine exhibits geometric isomerism due to the presence of the exocyclic double bond connecting the imidazole and pyrrolo-azepine systems. Both E and Z isomers have been isolated from natural sources, although the Z-isomer (10Z-hymenialdisine) represents the thermodynamically more stable form and is the predominant configuration found in marine sponges [8] [9]. The interconversion between E and Z isomers occurs in a pH-dependent and concentration-dependent manner.
The Z-configuration is characterized by specific nuclear magnetic resonance chemical shift patterns and infrared spectroscopic features. The presence of the Z-geometry is confirmed by the downfield chemical shift of the diagnostic olefinic proton and the characteristic infrared absorption frequencies for the exocyclic double bond [7]. This geometric isomerism has significant implications for the biological activity of hymenialdisine, as different isomers may exhibit varying potencies against different target enzymes.
Structure-activity relationship studies have identified several critical pharmacophoric elements within the hymenialdisine scaffold that are essential for biological activity. The 2-aminoimidazol-4-one moiety serves as a crucial recognition element for protein kinase binding, particularly interacting with the adenosine triphosphate binding site of target enzymes [15] [14]. The pyrrolo-azepine bicyclic system provides the structural framework necessary for proper spatial orientation of the pharmacophoric groups.
The bromine substituent at position 2 of the pyrrole ring significantly influences the selectivity and potency of kinase inhibition. Comparative studies between hymenialdisine and debromohymenialdisine demonstrate that the presence of bromine enhances activity against certain kinases while modulating selectivity profiles [8] [16]. The rigid bicyclic structure maintains the precise geometric arrangement required for optimal binding interactions with target proteins.
The carbonyl groups within both the azepine and imidazole rings contribute to hydrogen bonding interactions with amino acid residues in the active sites of target enzymes. Crystal structure analyses of hymenialdisine-protein complexes reveal that three hydrogen bonds link the inhibitor to glutamic acid-81 and leucine-83 residues of cyclin-dependent kinase-2, highlighting the importance of these functional groups [14].
Comprehensive quantitative structure-activity relationship models have been developed for hymenialdisine analogs to predict biological activities and guide rational drug design efforts [17]. These models incorporate various molecular descriptors including topological, constitutional, electrostatic, geometrical, and physicochemical parameters computed from the three-dimensional structures of hymenialdisine derivatives.
A particularly successful quantitative structure-activity relationship model for cyclin-dependent kinase-5 inhibition achieved statistical parameters of R² = 0.781 and Q²loo = 0.685 for a dataset of 52 pyrrolo[2,3-c]azepine analogs [17]. The model identified key descriptors including radial distribution functions weighted by atomic mass, atom-type electronic state indices, and molecular electrostatic potential values as significant contributors to biological activity prediction.
These quantitative models have proven valuable for virtual screening applications and the design of novel hymenialdisine analogs with enhanced potency or altered selectivity profiles. The models successfully predict the inhibitory activities of newly designed compounds before synthesis, reducing the time and cost associated with experimental evaluation of potential drug candidates [17].
Advanced computational modeling techniques have been extensively applied to understand the molecular mechanisms underlying hymenialdisine's biological activities. Molecular docking studies using multiple algorithms including Autodock, FlexX, and Genetic Optimization for Ligand Docking have provided detailed insights into the binding modes of hymenialdisine within the active sites of various protein kinases [18].
Molecular dynamics simulations have revealed the conformational changes that occur upon hymenialdisine binding to target proteins. These studies demonstrate that the inhibitor induces significant alterations in the secondary structure and radius of gyration of target kinases, contributing to the inhibitory mechanism [19] [20]. The simulations show that hymenialdisine binding results in decreased total energy and reduced structural flexibility of the protein-inhibitor complexes.